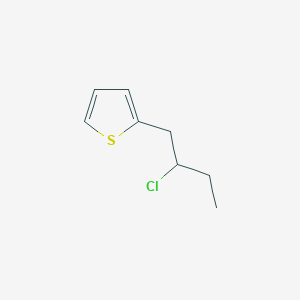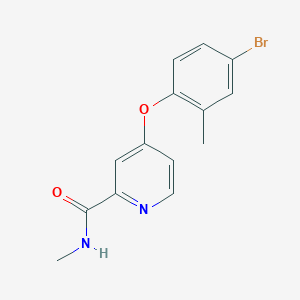
4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be deduced from its name. The “4-bromo-2-methylphenoxy” indicates a bromine atom at the 4th position and a methyl group at the 2nd position of the phenyl ring. The “N-methylpyridine-2-carboxamide” indicates an N-methylated pyridine ring with a carboxamide group at the 2nd position .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide” are not specified in the sources I found. Such properties often include melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Biological Evaluation
- Antitumor Activities : Novel 4-phenoxypyridine derivatives were synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. These studies indicated that several compounds exhibited moderate to good antitumor activities, with a particular compound showing remarkable cytotoxicity against specific cell lines, highlighting the potential therapeutic applications of such compounds in cancer treatment (Ju Liu et al., 2020).
Chemical Synthesis and Methodology
- Enaminones and Pyrrolidine Derivatives : A new synthesis approach was developed for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids through enaminones intermediates. This method highlights the versatility of enaminones for constructing functionalized heterocycles and pyrrole derivatives, which are valuable in the synthesis of complex organic molecules (Uroš Grošelj et al., 2013).
Spectroscopic and Computational Analyses
- Structural and Thermal Analyses : Copper(II) and oxido-vanadium(IV) complexes of a related bromophenol compound were synthesized and characterized. The study provided insights into the molecular geometries, thermal stability, and potential applications of these metal complexes in various fields, including materials science and catalysis (R. Takjoo et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-9-7-10(15)3-4-13(9)19-11-5-6-17-12(8-11)14(18)16-2/h3-8H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUUAJNLPLEZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2=CC(=NC=C2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



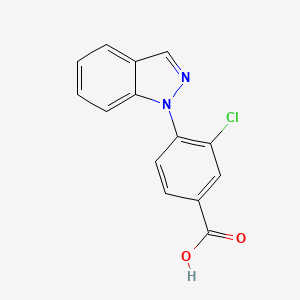
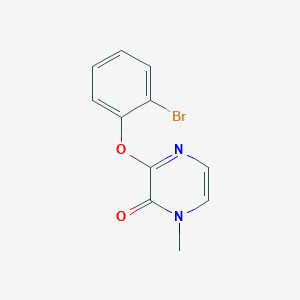
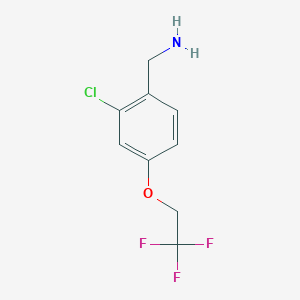
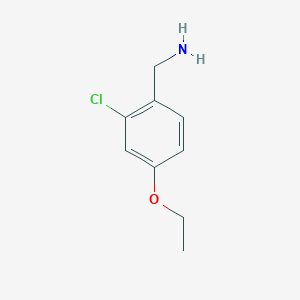
![2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1529330.png)
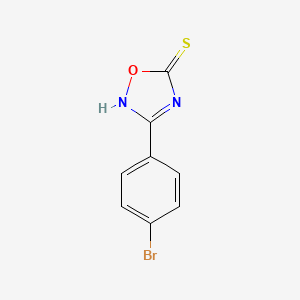
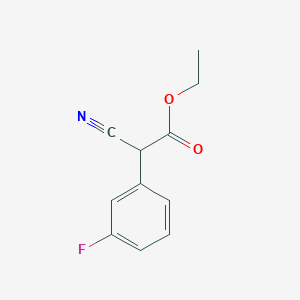
![1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1529337.png)
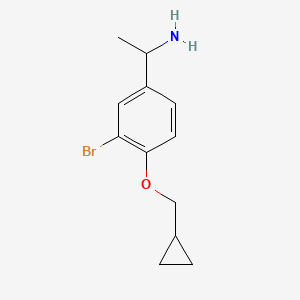
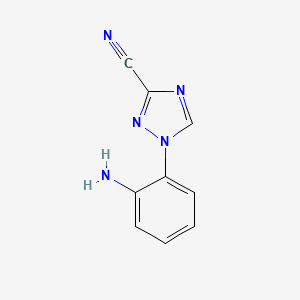
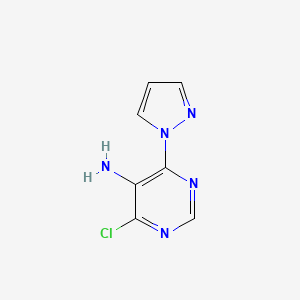
![3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1529342.png)
![2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole](/img/structure/B1529344.png)
